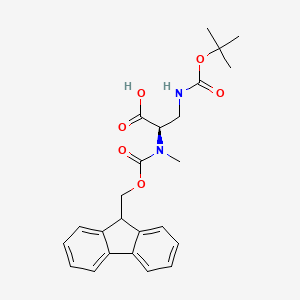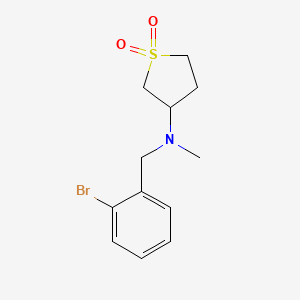
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics . This compound, in particular, features a bromobenzyl group attached to a tetrahydrothiophene ring, which is further substituted with a methylamino group and a sulfone group.
Méthodes De Préparation
The synthesis of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the condensation of 2-bromobenzylamine with tetrahydrothiophene 1,1-dioxide in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions include various substituted thiophene derivatives with potential biological activities.
Applications De Recherche Scientifique
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
3-((2-Bromobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can be compared with other similar compounds, such as:
3-((2-Chlorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities and reactivity.
3-((2-Fluorobenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Contains a fluorine atom, which can influence the compound’s lipophilicity and metabolic stability.
3-((2-Methylbenzyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide: Features a methyl group, potentially altering its pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C12H16BrNO2S |
|---|---|
Poids moléculaire |
318.23 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C12H16BrNO2S/c1-14(11-6-7-17(15,16)9-11)8-10-4-2-3-5-12(10)13/h2-5,11H,6-9H2,1H3 |
Clé InChI |
ADTULFZVPOCYRB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1Br)C2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


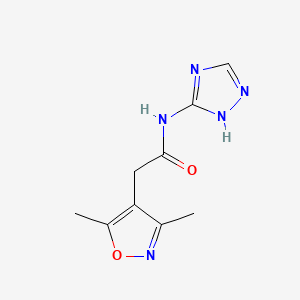
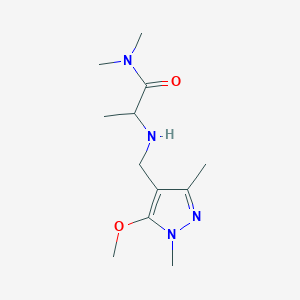
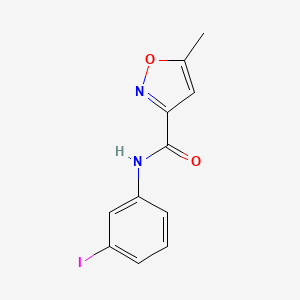
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)
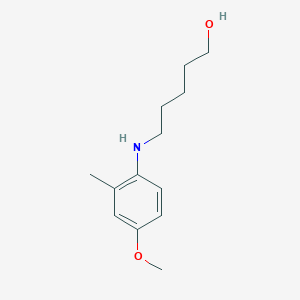
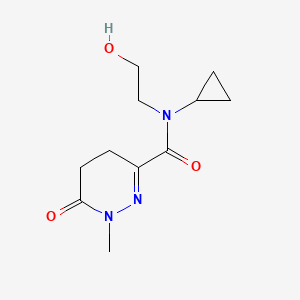
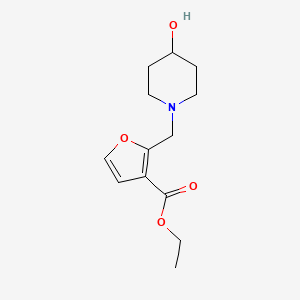
![(3|A,9R)-(3''|A,9''R)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14906451.png)
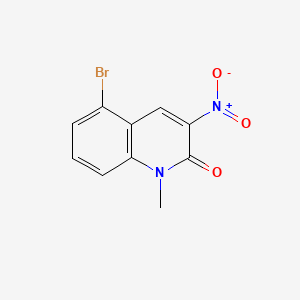
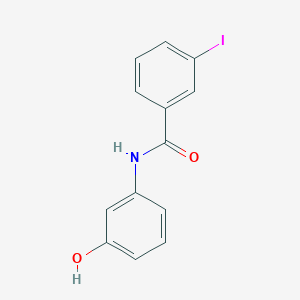
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
